molecular formula C5H6Cl2O2 B1587366 Dimethylmalonyl chloride CAS No. 5659-93-8

Dimethylmalonyl chloride

Cat. No. B1587366
Key on ui cas rn: 5659-93-8
M. Wt: 169 g/mol
InChI Key: CJXQAYQWVNXIQE-UHFFFAOYSA-N
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Patent
US04035437

Procedure details

To a 500 ml. one-necked flask equipped with reflux condenser with drying tube, is added 50 grams (0.38 mole) dimethylmalonic acid (Aldrich Chemical Co.) and 300 ml. thionyl chloride. The mixture is heated to reflux for about 1 hour during which time the dimethylmalonic acid is dissolved and hydrogen chloride and sulfur dioxide are evolved. The unreacted thionyl chloride is removed by distillation under reduced pressure. The residue is recrystallized twice from cyclohexane to yield a white solid, M.P. 186°-187° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([C:6](O)=[O:7])[C:3](O)=[O:4].S(Cl)([Cl:12])=O.[ClH:14].S(=O)=O>>[CH3:1][C:2]([CH3:9])([C:6]([Cl:12])=[O:7])[C:3]([Cl:14])=[O:4]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(C(=O)O)(C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)(C(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
one-necked flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
CUSTOM
Type
CUSTOM
Details
with drying tube
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
CUSTOM
Type
CUSTOM
Details
The unreacted thionyl chloride is removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized twice from cyclohexane
CUSTOM
Type
CUSTOM
Details
to yield a white solid, M.P. 186°-187° C.

Outcomes

Product
Name
Type
Smiles
CC(C(=O)Cl)(C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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